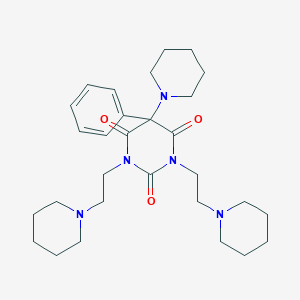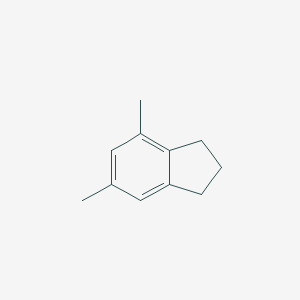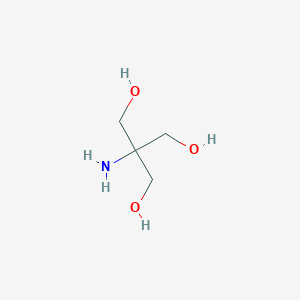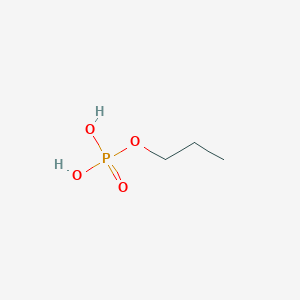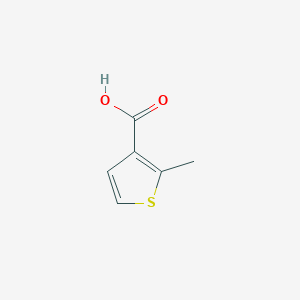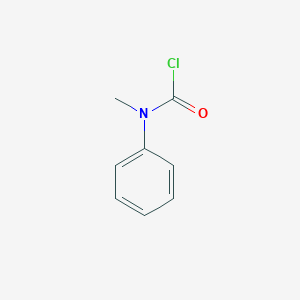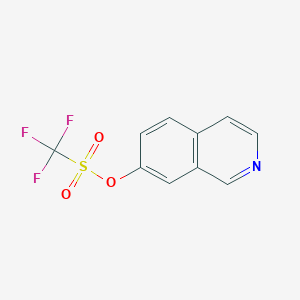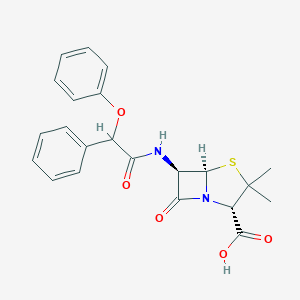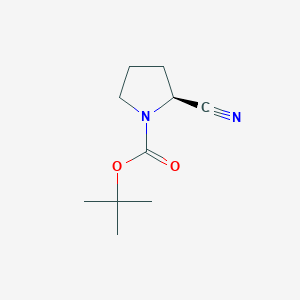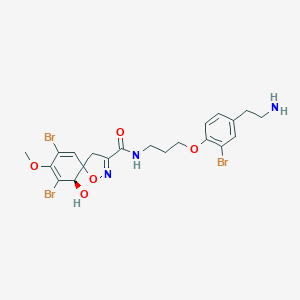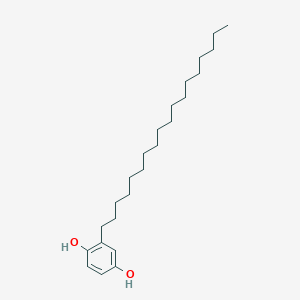
1,4-Benzenediol, 2-octadecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediol, 2-octadecyl- is a synthetic compound that belongs to the family of alkylbenzenes. It is commonly known as 2-octadecyl hydroquinone and has been widely used in scientific research due to its unique properties and potential applications. This compound is synthesized through a multi-step process and has been found to possess several important biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1,4-Benzenediol, 2-octadecyl- is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress in the body. This compound has been found to inhibit the production of reactive oxygen species and lipid peroxidation, which are key factors in the development of oxidative stress-related disorders.
Effets Biochimiques Et Physiologiques
1,4-Benzenediol, 2-octadecyl- has been found to possess several important biochemical and physiological effects. It has been shown to reduce inflammation, improve antioxidant status, and enhance cellular function. Additionally, it has also been found to have neuroprotective and anticancer properties, making it a potential candidate for the development of new drugs in these areas.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1,4-Benzenediol, 2-octadecyl- in lab experiments is its ability to scavenge free radicals and reduce oxidative stress. This makes it a useful tool for studying the role of oxidative stress in disease development and for testing the efficacy of potential antioxidant therapies. However, one of the limitations of using this compound is its potential toxicity at high doses, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for research on 1,4-Benzenediol, 2-octadecyl-. One area of interest is the development of new drugs based on this compound for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity at higher doses.
Conclusion
In conclusion, 1,4-Benzenediol, 2-octadecyl- is a synthetic compound that has been extensively studied for its unique properties and potential applications in scientific research. It is synthesized through a multi-step process and has been found to possess several important biochemical and physiological effects. While there are limitations to its use in lab experiments, it remains a valuable tool for studying oxidative stress-related disorders and for developing new drugs for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to identify potential side effects and toxicity at higher doses.
Méthodes De Synthèse
The synthesis of 1,4-Benzenediol, 2-octadecyl- involves several steps, including the conversion of octadecene to octadecyl bromide, which is then reacted with hydroquinone to form the final product. The process is typically carried out under controlled conditions, and the purity of the product is monitored at each step to ensure the desired outcome.
Applications De Recherche Scientifique
1,4-Benzenediol, 2-octadecyl- has been extensively used in scientific research due to its unique properties. It has been found to possess antioxidant properties, making it a potential candidate for use in the treatment of oxidative stress-related disorders. Additionally, it has also been studied for its potential use in the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders.
Propriétés
Numéro CAS |
1706-70-3 |
|---|---|
Nom du produit |
1,4-Benzenediol, 2-octadecyl- |
Formule moléculaire |
C24H42O2 |
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
2-octadecylbenzene-1,4-diol |
InChI |
InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-21-23(25)19-20-24(22)26/h19-21,25-26H,2-18H2,1H3 |
Clé InChI |
GDOYYIKTCYJSRI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O |
Autres numéros CAS |
1706-70-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



